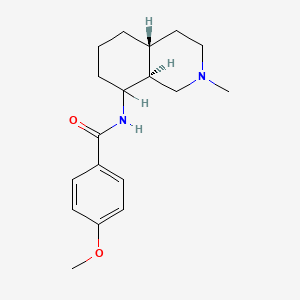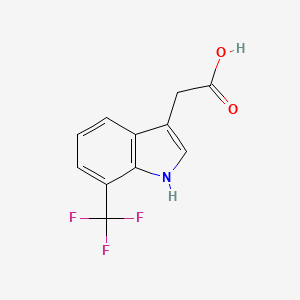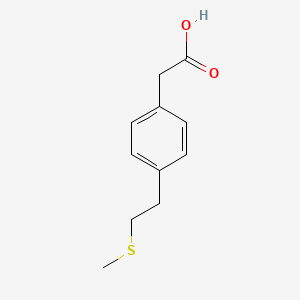
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a methoxybenzamido group and a methyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.
Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.
Aplicaciones Científicas De Investigación
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific substituents and the resulting biological and chemical properties
Propiedades
Número CAS |
53525-84-1 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-20-11-10-13-4-3-5-17(16(13)12-20)19-18(21)14-6-8-15(22-2)9-7-14/h6-9,13,16-17H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,16-,17?/m1/s1 |
Clave InChI |
PHGNGSLOYSIEER-ZIAVVELASA-N |
SMILES isomérico |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
